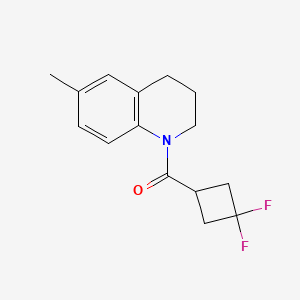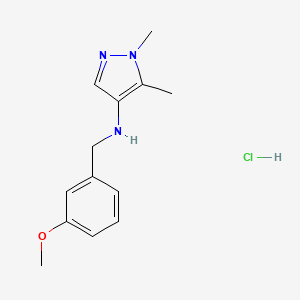
1-(3,3-Difluorocyclobutanecarbonyl)-6-methyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Difluorocyclobutanecarbonyl)-6-methyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the family of cyclobutanes and tetrahydroquinolines. This compound is characterized by the presence of a difluorocyclobutanecarbonyl group attached to a tetrahydroquinoline ring, which is further substituted with a methyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(3,3-Difluorocyclobutanecarbonyl)-6-methyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps. One common synthetic route starts with the preparation of 3,3-difluorocyclobutanecarboxylic acid, which is then converted to its corresponding acid chloride using oxalyl chloride in the presence of N,N-dimethylformamide (DMF) in dichloromethane at 0-20°C. This intermediate is then reacted with 6-methyl-1,2,3,4-tetrahydroquinoline under suitable conditions to yield the final product.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use readily available starting materials and efficient reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(3,3-Difluorocyclobutanecarbonyl)-6-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the difluorocyclobutanecarbonyl group, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,3-Difluorocyclobutanecarbonyl)-6-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,3-Difluorocyclobutanecarbonyl)-6-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The difluorocyclobutanecarbonyl group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
1-(3,3-Difluorocyclobutanecarbonyl)-6-methyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
3,3-Difluorocyclobutane-1-carbonyl chloride: This compound shares the difluorocyclobutanecarbonyl group but lacks the tetrahydroquinoline ring.
6-Methyl-1,2,3,4-tetrahydroquinoline: This compound contains the tetrahydroquinoline ring but lacks the difluorocyclobutanecarbonyl group.
The uniqueness of this compound lies in the combination of these two functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17F2NO |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
(3,3-difluorocyclobutyl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C15H17F2NO/c1-10-4-5-13-11(7-10)3-2-6-18(13)14(19)12-8-15(16,17)9-12/h4-5,7,12H,2-3,6,8-9H2,1H3 |
InChI Key |
QCMKKAHMJXXLDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3CC(C3)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chloro-6-fluorophenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide](/img/structure/B12237689.png)
![2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B12237690.png)
![5-fluoro-4-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12237695.png)
![3-Tert-butyl-6-{[1-(4-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12237697.png)

![2-{[3-Carbamoyl-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-2-phenylacetic acid](/img/structure/B12237701.png)
![5-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]piperidin-2-one](/img/structure/B12237718.png)
![N-[(3-methoxyphenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride](/img/structure/B12237722.png)
![1-Cyclopentyl-4-[(3,5-dimethoxyphenyl)methyl]piperazine](/img/structure/B12237734.png)
![N-[1-(1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B12237747.png)
![1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B12237751.png)
![4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B12237758.png)
![3-(3a-{[(5,6-Dimethylpyrimidin-4-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile](/img/structure/B12237774.png)
![2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12237778.png)
